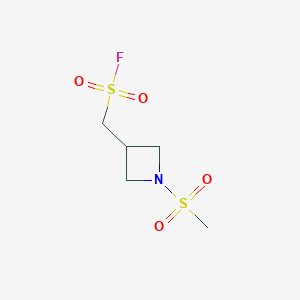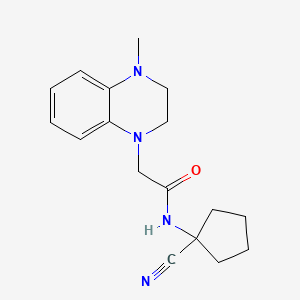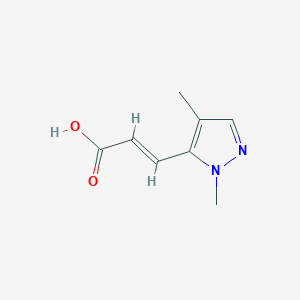
(E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acid, also known as pyrazole acrylic acid, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of pyrazole, which is a five-membered heterocyclic compound that contains two nitrogen atoms in its ring structure. Pyrazole acrylic acid has been found to possess a range of biochemical and physiological effects, making it a promising candidate for further research and development.
Mécanisme D'action
The mechanism of action of (E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acid acrylic acid is not well understood, but it is believed to act by inhibiting various enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDACs, this compound acrylic acid can alter the expression of genes that are involved in cell growth and division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Pyrazole acrylic acid has been found to possess a range of biochemical and physiological effects, including anti-inflammatory and anti-oxidant activity. This compound has also been found to inhibit the activity of various enzymes that are involved in the metabolism of drugs and other xenobiotics, making it a potential candidate for use in drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acid acrylic acid is its versatility in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further study in a variety of fields. However, one of the limitations of this compound acrylic acid is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for research on (E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acid acrylic acid. One area of interest is in the development of this compound as a cancer treatment, where further studies are needed to determine its efficacy and safety. Other potential applications for this compound acrylic acid include its use as a tool for studying gene expression and its potential as a drug development candidate for a range of diseases. Overall, this compound acrylic acid is a promising compound that has the potential to make significant contributions to scientific research.
Méthodes De Synthèse
The synthesis of (E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acid acrylic acid can be achieved through a variety of methods, including the reaction of 2,4-dimethyl-3-(E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acidcarboxylic acid with acetic anhydride and sodium acetate. This reaction results in the formation of this compound acrylic acid as a white crystalline solid with a melting point of 142-144°C.
Applications De Recherche Scientifique
Pyrazole acrylic acid has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment, where (E)-3-(2,4-Dimethylpyrazol-3-yl)prop-2-enoic acid acrylic acid has been found to exhibit anti-cancer activity. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further development as a cancer treatment.
Propriétés
IUPAC Name |
(E)-3-(2,4-dimethylpyrazol-3-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-6-5-9-10(2)7(6)3-4-8(11)12/h3-5H,1-2H3,(H,11,12)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKUIHFYEUQDGA-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=C1)C)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
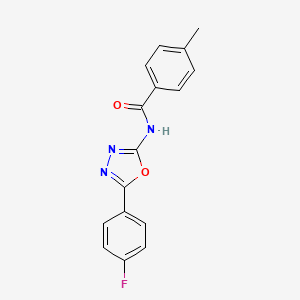
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2993579.png)
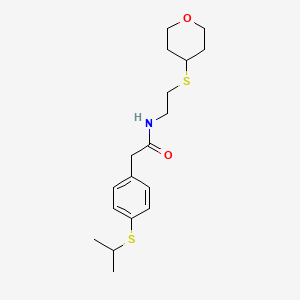

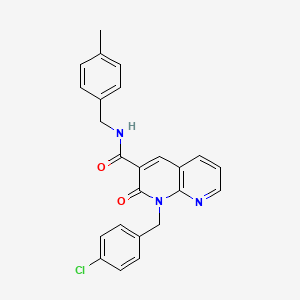
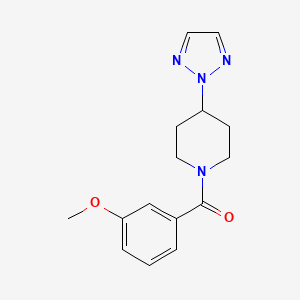
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2993587.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2993588.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2993591.png)
![(2-imino-1,10-dimethyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidi n-3-yl))-N-benzylcarboxamide](/img/structure/B2993593.png)

